

# Part 1: Chemical Identity & Structural Architecture

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## Compound of Interest

Compound Name: Furfuryl benzoate

CAS No.: 34171-46-5

Cat. No.: B1596650

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The molecule consists of two aromatic systems—a

-excessive furan ring and a

-deficient benzene ring—connected by an ester linkage.<sup>[1][2]</sup> This "push-pull" electronic environment influences its reactivity, particularly regarding hydrolysis and electrophilic aromatic substitution.<sup>[1]</sup>

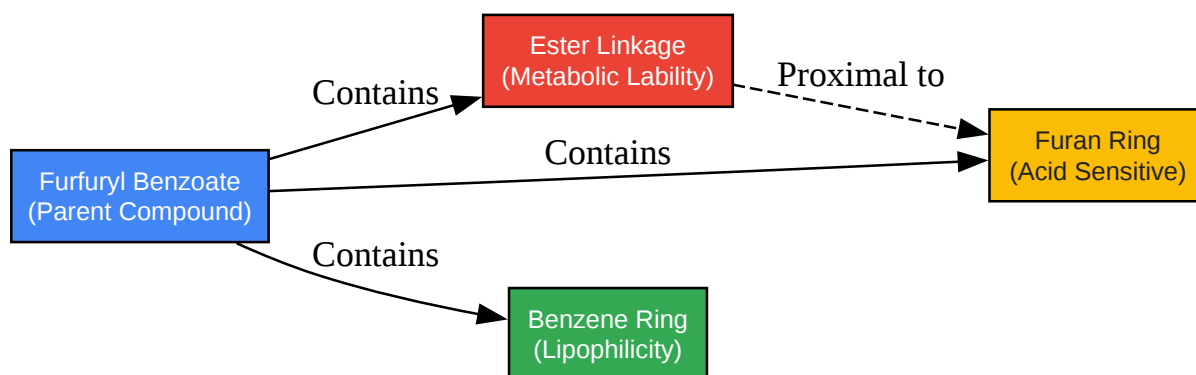
Identity Data:

- IUPAC Name: Furan-2-ylmethyl benzoate<sup>[1][2][3][4]</sup>
- CAS Number: 34171-46-5<sup>[1][2][3][4]</sup>
- SMILES: C1=CC=C(C=C1)C(=O)OCC2=CC=CO2<sup>[1][3]</sup>
- Molecular Formula:

<sup>[1][5]</sup>

- Molecular Weight: 202.21 g/mol [1][3][4]

Structural Logic Diagram: The following diagram illustrates the connectivity and the critical metabolic cleavage site (ester bond) that dictates its toxicological profile.



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## Part 2: Physicochemical Specifications[1][4][8]

**Furfuryl benzoate** presents as a colorless to pale yellow oily liquid. Its high boiling point relative to lower furfuryl esters makes it a candidate for applications requiring lower volatility, though its use is constrained by safety parameters.

Property	Value	Condition/Note
Physical State	Oily Liquid	Colorless to pale yellow
Density	1.177 g/cm <sup>3</sup>	@ 25°C
Refractive Index	1.544	@ 20°C
Boiling Point	~298–299°C	@ 760 mmHg (Estimated)
Flash Point	> 110°C	Closed Cup
Solubility (Water)	Insoluble	Hydrophobic nature
Solubility (Organic)	Soluble	Ethanol, Chloroform, DMSO
LogP	~2.40	Moderate Lipophilicity

## Part 3: Synthetic Methodologies

While direct esterification is possible, the acid sensitivity of the furan ring (which tends to polymerize in strong acid) makes the Schotten-Baumann reaction or nucleophilic acyl substitution using mild bases the preferred route.<sup>[1]</sup>

### Protocol: Base-Catalyzed Esterification (Schotten-Baumann Conditions)<sup>[1][2]</sup>

Objective: Synthesize **furfuryl benzoate** from furfuryl alcohol and benzoyl chloride while minimizing furan polymerization.

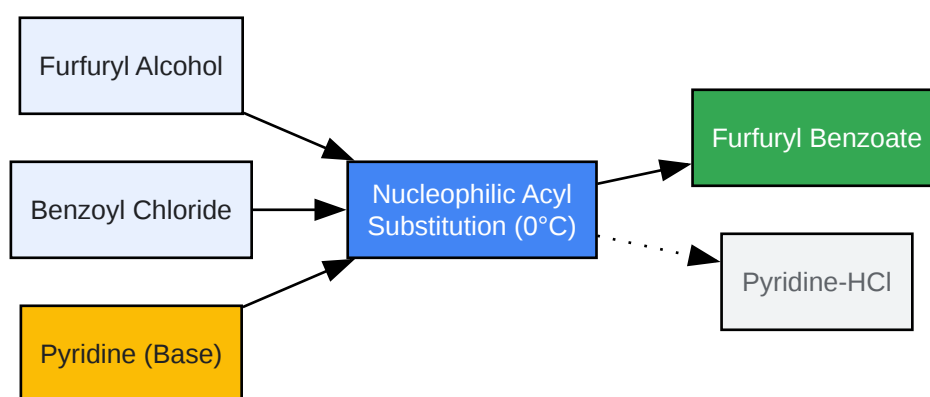
Reagents:

- Furfuryl alcohol (1.0 eq)
- Benzoyl chloride (1.1 eq)<sup>[1]</sup>
- Pyridine or Triethylamine (1.2 eq)<sup>[1]</sup>
- Dichloromethane (DCM) or Diethyl ether (Solvent)<sup>[1]</sup>

Step-by-Step Workflow:

- Preparation: In a round-bottom flask equipped with a drying tube, dissolve furfuryl alcohol (1.0 eq) in dry DCM. Cool the solution to 0°C in an ice bath to control the exotherm.
- Base Addition: Add Pyridine (1.2 eq) slowly. The base acts as an HCl scavenger.
- Acylation: Add Benzoyl chloride (1.1 eq) dropwise over 30 minutes. Maintain temperature < 5°C.
  - Mechanism:<sup>[1][2][6]</sup> The alcohol oxygen attacks the carbonyl carbon of the acid chloride; pyridine neutralizes the liberated HCl, preventing acid-catalyzed furan degradation.
- Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).<sup>[1]</sup>

- Workup:
  - Wash organic layer with water (2x).[1]
  - Wash with 5% NaHCO<sub>3</sub> (to remove residual acid).[1]
  - Wash with brine, dry over anhydrous MgSO<sub>4</sub>.
- Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography if necessary, though high purity is often achieved after workup.



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## Part 4: Spectroscopic Identification

Researchers should validate the compound using the following expected spectral signatures.

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 300 MHz):
  - δ 7.4–8.1 ppm (m, 5H): Aromatic protons of the benzoate group.
  - δ 7.4 ppm (d, 1H): Furan ring proton (C5-H).[1]
  - δ 6.4 ppm (m, 1H): Furan ring proton (C4-H).[1]
  - δ 6.5 ppm (d, 1H): Furan ring proton (C3-H).[1]
  - δ 5.3 ppm (s, 2H): Methylene protons (-CH<sub>2</sub>-O-) linking the rings.[1]

- IR Spectrum:
  - 1720  $\text{cm}^{-1}$ : Strong C=O stretch (Ester).[1]
  - 1270  $\text{cm}^{-1}$ : C-O stretch.
  - 1500/1600  $\text{cm}^{-1}$ : Aromatic ring vibrations.
  - 710  $\text{cm}^{-1}$ : Monosubstituted benzene ring.

## Part 5: Metabolic Fate & Toxicology (Safety)[1][12]

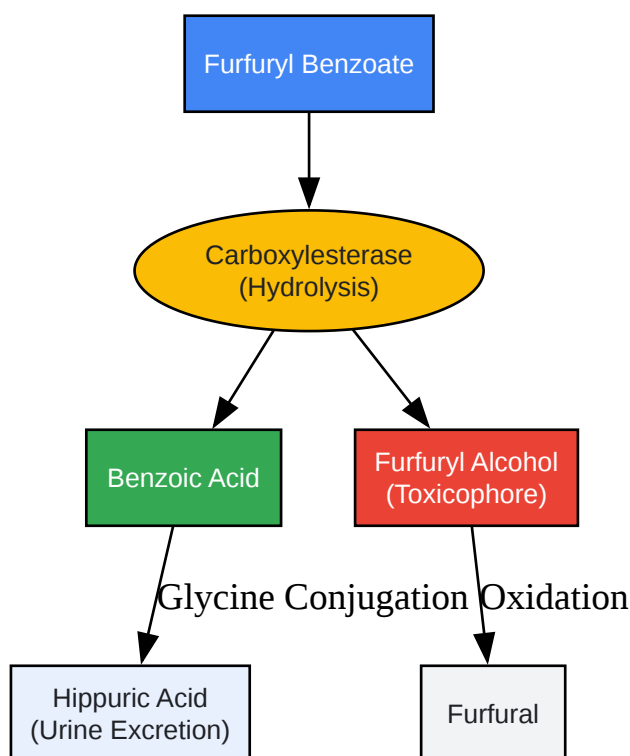
**Critical Warning:** Unlike some aliphatic esters, **furfuryl benzoate** is not generally recognized as safe (GRAS) for flavor use by FEMA. Its primary safety concern stems from its metabolic hydrolysis product: furfuryl alcohol.

**Metabolic Pathway:** Upon ingestion or absorption, nonspecific esterases (carboxylesterases) rapidly hydrolyze the ester bond.

- **Hydrolysis:** Yields Benzoic acid (excreted as hippuric acid) and Furfuryl alcohol.
- **Toxication:** Furfuryl alcohol can be oxidized to Furfural, which is further oxidized to Furoic acid.[7] However, intermediate metabolites can form reactive species capable of DNA alkylation or protein binding.

**Toxicological Data:**

- **Furfuryl Alcohol (Metabolite):** Known to cause respiratory irritation and CNS depression; potential carcinogen (Group 2B).[1]
- **Handling:** Use full PPE (gloves, goggles). Avoid inhalation of vapors.



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## Part 6: Applications in Research

- Chemical Intermediate: Used as a building block for complex furan-containing heterocycles in medicinal chemistry.[1]
- Polymer Science: Investigated as a monomer or additive in furan-based resins, leveraging the furan ring's ability to crosslink under specific conditions.
- Non-Food Fragrance: Patent literature suggests potential utility in air care or warming devices (e.g., disposable heating packs) where it may act as a solvent or modulator, but it is strictly excluded from food flavor applications [1].

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